![molecular formula C32H39NO4 B018666 (S)-非索非那定 CAS No. 139965-11-0](/img/structure/B18666.png)
(S)-非索非那定
描述
(S)-Fexofenadine: is a second-generation antihistamine used primarily to treat allergic symptoms such as hay fever and urticaria. It is the active enantiomer of fexofenadine, which is known for its non-sedative properties compared to first-generation antihistamines. This compound works by blocking histamine H1 receptors, thereby preventing the typical allergic response.
科学研究应用
Clinical Applications
1.1 Treatment of Allergic Rhinitis
(S)-Fexofenadine is widely used to alleviate symptoms of allergic rhinitis, particularly in patients experiencing seasonal allergies. A phase 3 clinical trial demonstrated that a single dose of 180 mg effectively relieved pollen-induced symptoms aggravated by air pollution, specifically diesel exhaust particles (DEP) . The study highlighted its efficacy in reducing total nasal symptom scores (TNSS) when compared to placebo.
1.2 Chronic Idiopathic Urticaria
The compound is also approved for the treatment of chronic idiopathic urticaria. Research indicates that (S)-fexofenadine provides significant relief from itching and hives without the sedative effects commonly associated with first-generation antihistamines .
Pharmacological Mechanisms
2.1 Antihistaminic Activity
(S)-Fexofenadine exhibits high specificity for H1 receptors and demonstrates minimal anticholinergic activity, distinguishing it from other second-generation antihistamines like desloratadine and loratadine . Its mechanism includes inhibition of mast cell and basophilic histamine release, contributing to its effectiveness in managing allergic symptoms.
2.2 Inverse Agonism
Recent studies have explored the role of (S)-fexofenadine as an inverse agonist in histamine-induced airway inflammation models. It showed enhanced efficacy when administered prior to allergen exposure, suggesting a proactive approach to managing allergy symptoms .
Formulation Development
3.1 Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Innovative formulations such as self-microemulsifying drug delivery systems have been developed to enhance the intestinal permeability of (S)-fexofenadine. These formulations aim to improve bioavailability and therapeutic outcomes by optimizing drug release profiles .
3.2 Xerogel Pill Design
Research has focused on creating easily swallowable xerogel pills that maintain physical integrity during storage and consumption, furthering patient compliance with antihistamine therapies .
Analytical Methods
4.1 High-Performance Liquid Chromatography (HPLC)
A robust HPLC method has been developed for the quantification of (S)-fexofenadine in biological samples. This method demonstrates high sensitivity with limits of detection and quantification at 1.50 μg/mL and 4.50 μg/mL respectively, ensuring accurate monitoring of drug levels in pharmacokinetic studies .
Parameter | Value |
---|---|
Detection Limit (LOD) | 1.50 μg/mL |
Quantification Limit (LOQ) | 4.50 μg/mL |
Correlation Coefficient | 0.9999 ± 0.0005 |
Research Findings
5.1 Meta-Analysis Insights
A systematic review and meta-analysis have confirmed that (S)-fexofenadine's antihistamine effects are significantly superior to placebo and comparable to other second-generation antihistamines . This reinforces its position as a first-line treatment option in allergy management.
5.2 Case Studies
In clinical practice, numerous case studies highlight the long-term safety profile of (S)-fexofenadine, showing no significant adverse effects or tachyphylaxis after prolonged use . These findings support its continued use in chronic allergy management.
作用机制
Target of Action
(S)-Fexofenadine, commonly known as Fexofenadine, is a second-generation antihistamine . Its primary target is the Histamine H1 receptor . Histamine H1 receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction .
Mode of Action
Fexofenadine acts as an inverse agonist at the Histamine H1 receptor . This means it binds to these receptors and stabilizes them in an inactive state, preventing histamine from binding and initiating an allergic response . This action reduces the allergic symptoms associated with histamine release, such as sneezing, itching, and runny nose .
Biochemical Pathways
The primary biochemical pathway affected by Fexofenadine is the histamine signaling pathway . By inhibiting the Histamine H1 receptor, Fexofenadine prevents the downstream effects of histamine signaling, which include vasodilation, increased vascular permeability, and sensory nerve stimulation that leads to itching and pain .
Pharmacokinetics
Fexofenadine exhibits the following ADME properties:
- Absorption : Fexofenadine is well absorbed from the gastrointestinal tract .
- Distribution : It is distributed throughout the body, with higher concentrations in the liver and kidneys .
- Metabolism : Unlike many other drugs, Fexofenadine is not extensively metabolized, which reduces the risk of drug interactions .
- Excretion : Fexofenadine is primarily excreted unchanged in the feces and urine .
These properties contribute to Fexofenadine’s high bioavailability and long duration of action .
Result of Action
At the molecular level, Fexofenadine’s action results in the stabilization of Histamine H1 receptors in an inactive state . At the cellular level, this leads to a decrease in histamine-mediated responses, including reduced vascular permeability and decreased release of pro-inflammatory mediators . Clinically, this results in a reduction of allergy symptoms such as sneezing, itching, runny nose, and eye watering .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fexofenadine. For instance, co-administration with grapefruit juice has been shown to decrease the absorption of Fexofenadine, reducing its effectiveness . Additionally, extreme temperatures may affect the stability of the drug . Understanding these environmental influences is crucial for optimizing the use of Fexofenadine in allergy treatment .
生化分析
Biochemical Properties
(S)-Fexofenadine interacts with various biomolecules, primarily the histamine H1 receptor. By binding to these receptors, (S)-Fexofenadine prevents histamine from exerting its effect, thereby reducing allergic symptoms . The nature of this interaction is competitive, meaning that (S)-Fexofenadine competes with histamine for the same binding site on the H1 receptor .
Cellular Effects
In terms of cellular effects, (S)-Fexofenadine’s primary action is on cells that express histamine H1 receptors, such as mast cells and basophils. By blocking the action of histamine, (S)-Fexofenadine prevents the downstream effects of histamine signaling, including vasodilation, increased vascular permeability, and sensory nerve stimulation . This can influence cellular metabolism by reducing the energy expenditure associated with these processes .
Molecular Mechanism
The molecular mechanism of (S)-Fexofenadine involves its binding to histamine H1 receptors. This binding prevents histamine from attaching to these receptors and exerting its effects. As a result, the typical allergic response is mitigated. This mechanism does not involve enzyme inhibition or activation, but rather competitive receptor antagonism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-Fexofenadine are typically immediate, with peak plasma concentrations occurring 2-3 hours after administration . The drug is stable under normal conditions, and its effects can last for up to 24 hours . Long-term effects on cellular function have not been reported in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of (S)-Fexofenadine are dose-dependent. Lower doses effectively reduce allergic symptoms, while higher doses do not significantly increase efficacy but may lead to increased risk of side effects . No toxic effects have been reported at doses commonly used in these models .
Metabolic Pathways
(S)-Fexofenadine is not extensively metabolized in the body. It is primarily excreted unchanged in the feces and urine . The drug does not appear to interact significantly with metabolic enzymes or cofactors, and it does not seem to affect metabolic flux or metabolite levels .
Transport and Distribution
(S)-Fexofenadine is distributed throughout the body, with highest concentrations found in the liver and kidneys . It is thought to be transported in the body bound to plasma proteins . The drug does not appear to accumulate in any specific tissues .
Subcellular Localization
As a small, lipophilic molecule, (S)-Fexofenadine can diffuse across cell membranes and may be found throughout the cell . Its primary site of action is the cell membrane, where the histamine H1 receptors are located . There is currently no evidence to suggest that (S)-Fexofenadine is directed to specific compartments or organelles within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fexofenadine involves several key steps:
Starting Material: The synthesis begins with the preparation of a key intermediate, 4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)-butanoic acid.
Chiral Resolution: The racemic mixture of fexofenadine is subjected to chiral resolution to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.
Final Steps: The isolated (S)-enantiomer is then purified and converted into its hydrochloride salt form for pharmaceutical use.
Industrial Production Methods
Industrial production of (S)-Fexofenadine typically involves large-scale chiral resolution techniques. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly used to achieve the desired enantiomeric purity. The process is optimized to ensure high yield and purity, meeting stringent pharmaceutical standards.
化学反应分析
Types of Reactions
(S)-Fexofenadine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products
Oxidation Products: Hydroxylated metabolites.
Reduction Products: Reduced forms of the piperidine ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
Loratadine: Another second-generation antihistamine with similar non-sedative properties.
Cetirizine: Known for its rapid onset of action and effectiveness in treating allergic symptoms.
Desloratadine: An active metabolite of loratadine with enhanced potency.
Uniqueness
(S)-Fexofenadine is unique due to its high selectivity for histamine H1 receptors and minimal sedative effects. Its chiral purity also contributes to its effectiveness and safety profile, making it a preferred choice for treating allergic conditions.
生物活性
(S)-Fexofenadine is a second-generation antihistamine primarily used to treat allergic rhinitis and chronic urticaria. As an enantiomer of fexofenadine, it exhibits unique pharmacokinetic and pharmacodynamic properties that contribute to its therapeutic efficacy. This article explores the biological activity of (S)-fexofenadine, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.
(S)-Fexofenadine acts as an inverse agonist at the H1 histamine receptor (H1R), which mediates allergic responses. Unlike neutral antagonists that merely block receptor activation, inverse agonists stabilize the inactive form of the receptor, thereby reducing its basal activity and preventing histamine from binding. This dual action enhances its effectiveness in managing allergy symptoms, particularly when administered prior to histamine exposure .
Pharmacokinetics
The pharmacokinetics of (S)-fexofenadine differ significantly from its (R)-enantiomer:
- Absorption : (S)-Fexofenadine is rapidly absorbed, with peak plasma concentrations occurring within 1 to 1.5 hours post-administration.
- Distribution : It exhibits approximately 60% to 70% plasma protein binding, primarily to albumin and alpha-1 acid glycoprotein.
- Metabolism : The drug undergoes minimal hepatic metabolism and is primarily eliminated through the kidneys. Its transport is significantly influenced by organic anion transporting polypeptides (OATP2B1) and P-glycoprotein (P-gp), which facilitate enantioselective disposition .
Clinical Efficacy
A meta-analysis involving over 4,000 patients demonstrated that fexofenadine significantly reduces total symptom severity scores (TSS) compared to placebo. Key findings include:
- A standardized mean difference (SMD) of -0.33 for TSS reduction (p < 0.0001).
- Morning instantaneous TSS showed a significant decrement with a change from baseline of -1.42 (p = 0.0005) in patients receiving fexofenadine .
Case Studies
- Pediatric Efficacy : In a controlled trial involving children aged 2 to 5 years, fexofenadine was well tolerated with a similar adverse event profile compared to placebo. The most common treatment-emergent adverse event was headache .
- Inflammation Model : A study utilizing a human nasal epithelium model showed that (S)-fexofenadine significantly inhibited the release of inflammatory biomarkers IL-6 and IL-8 in response to histamine stimulation, supporting its role in mitigating allergic inflammation .
Safety Profile
(S)-Fexofenadine is associated with a favorable safety profile characterized by low sedative effects due to minimal central nervous system penetration. The incidence of treatment-emergent adverse events (TEAEs) is comparable to placebo, with no significant increase in severe adverse events reported during clinical trials . Common TEAEs include:
- Headache
- Dizziness
- Fatigue
Comparative Efficacy Table
Study Type | Sample Size | Fexofenadine Dose | Symptom Reduction | Adverse Events |
---|---|---|---|---|
Meta-analysis | 4,000+ | Varied | Significant | Comparable to placebo |
Pediatric Trials | 989 | Varied | Well tolerated | Headache |
Inflammation Model Study | N/A | N/A | Significant inhibition of IL-6/IL-8 | N/A |
属性
IUPAC Name |
2-[4-[(1S)-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/t29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNPBWLLIMQHL-LJAQVGFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)[C@H](CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901039730 | |
Record name | (S)-fexofenadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139965-11-0 | |
Record name | (S)-fexofenadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901039730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。